molecular formula C8H7BF3KO2 B8134145 POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide

POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide

Cat. No.: B8134145
M. Wt: 242.05 g/mol
InChI Key: DNPDHHFFARQWLI-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring substituted with a methoxycarbonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of 3-(methoxycarbonyl)phenylboronic acid with potassium fluoride and trifluoroborane. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler compound with a similar trifluoroborate group but without the methoxycarbonyl-phenyl substitution.

    Phenylboronic acid: A related compound used in similar coupling reactions but lacks the trifluoroborate group.

Uniqueness

Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide is unique due to its combination of a trifluoroborate group and a methoxycarbonyl-phenyl substitution. This structure provides enhanced reactivity and stability, making it particularly useful in complex organic synthesis and various scientific research applications .

Properties

IUPAC Name

potassium;trifluoro-(3-methoxycarbonylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12;/h2-5H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPDHHFFARQWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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